(+)-Tetrabenazine - 1026016-83-0

(+)-Tetrabenazine

Catalog Number: EVT-253000
CAS Number: 1026016-83-0
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Tetrabenazine is an enantiomer of Tetrabenazine, a synthetic organic compound belonging to the benzoquinolizine class. [] It acts as a selective and reversible inhibitor of vesicular monoamine transporter 2 (VMAT2). [, ] (+)-Tetrabenazine is primarily used in scientific research to investigate the role of monoamine neurotransmitters, particularly dopamine, in various neurological and psychiatric disorders. [, , , , , , ]

Synthesis Analysis

One method for the synthesis of (+)-Tetrabenazine involves the resolution of α-Dihydrotetrabenazine. This process begins with the reduction of Tetrabenazine using Sodium borohydride (NaBH4), yielding α-Dihydrotetrabenazine. [] Resolution of the racemic mixture is then achieved through the use of chiral resolving agents, di-p-toluoyl-L-tartrate and di-p-toluoyl-D-tartrate. [] These agents selectively react with each enantiomer of α-Dihydrotetrabenazine, forming diastereomeric salts that can be separated using standard crystallization techniques. [] Finally, the separated diastereomers are treated with a suitable base to regenerate the enantiomerically pure (+)-α-Dihydrotetrabenazine, which is subsequently oxidized under Swern conditions to produce (+)-Tetrabenazine. []

Molecular Structure Analysis

While specific structural data for (+)-Tetrabenazine might be limited in the provided papers, its molecular structure is directly derived from Tetrabenazine. It exists as a chiral molecule with a defined stereochemistry at specific carbon atoms. [] Understanding the spatial arrangement of atoms within (+)-Tetrabenazine is crucial as it influences its interaction with biological targets, particularly VMAT2.

Chemical Reactions Analysis

A key chemical transformation (+)-Tetrabenazine undergoes is its reduction to (+)-α-Dihydrotetrabenazine. [] This reaction involves the addition of a hydride ion (H-) from NaBH4 to the carbonyl group of (+)-Tetrabenazine, followed by protonation of the resulting alkoxide intermediate. [] This reversible reaction is crucial in understanding the pharmacokinetic properties and metabolic fate of (+)-Tetrabenazine.

Mechanism of Action

(+)-Tetrabenazine exerts its effects by reversibly binding to VMAT2, a protein responsible for transporting monoamine neurotransmitters, including dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release. [, ] By inhibiting VMAT2, (+)-Tetrabenazine reduces the packaging of dopamine into vesicles, thus decreasing its vesicular release into the synaptic cleft. [, ] This reduction in dopaminergic signaling is thought to be responsible for its effects in various experimental models of neurological and psychiatric disorders. [, , ]

Applications
  • Hyperkinetic Movement Disorders: It is employed in animal models to understand the pathophysiology of conditions characterized by excessive movements, such as chorea in Huntington's disease. [, , , , , , ] Researchers use (+)-Tetrabenazine to investigate the role of altered dopaminergic signaling in these disorders and to explore potential therapeutic strategies. [, , , ]
  • Neuropsychiatric Disorders: (+)-Tetrabenazine aids in exploring the role of dopamine in various psychiatric conditions, including Tourette syndrome, characterized by tics. [, , ] It helps researchers understand the neurochemical underpinnings of these disorders and evaluate potential treatment targets. [, , , ]
Future Directions
  • Elucidating Enantiospecific Effects: Further research is needed to fully understand the differences in pharmacological activity, potency, and metabolic pathways between (+)-Tetrabenazine and its enantiomer, (-)-Tetrabenazine. [, ]
  • Developing Novel Therapeutic Strategies: Insights gained from using (+)-Tetrabenazine in research could pave the way for developing novel treatments for hyperkinetic movement disorders and neuropsychiatric conditions. [, ]
  • Understanding the Role of VMAT2 in Other Diseases: The use of (+)-Tetrabenazine can be extended to investigate the role of VMAT2 in other neurological and psychiatric disorders beyond those mentioned above, potentially uncovering new therapeutic avenues. [, ]

(-)-Tetrabenazine

Compound Description: (-)-Tetrabenazine is the enantiomer of (+)-Tetrabenazine. It is also a vesicular monoamine transporter type 2 (VMAT2) inhibitor that modulates dopamine transport into presynaptic vesicles, thereby decreasing synaptic dopamine release. []

Relevance: (-)-Tetrabenazine and (+)-Tetrabenazine are enantiomers, meaning they are mirror images of each other. While both enantiomers may exhibit similar pharmacological activity, they can differ in their potency, selectivity, and pharmacokinetic properties. The specific enantiomer, (+)-Tetrabenazine, is often preferred in clinical settings due to its superior pharmacological profile. []

α-Dihydrotetrabenazine

Compound Description: α-Dihydrotetrabenazine is a reduced derivative of Tetrabenazine. It exists as two enantiomers: (+)-α-dihydrotetrabenazine and (−)-α-dihydrotetrabenazine. []

Relevance: α-Dihydrotetrabenazine is a key intermediate in the synthesis of both (+)-Tetrabenazine and (−)-Tetrabenazine. The resolution of α-Dihydrotetrabenazine into its enantiomers serves as a crucial step in producing enantiomerically pure samples of (+)-Tetrabenazine. []

Deutetrabenazine

Compound Description: Deutetrabenazine is another VMAT2 inhibitor and a deuterated analog of Tetrabenazine. It is FDA-approved for treating chorea associated with Huntington's disease. [, ]

Relevance: Like (+)-Tetrabenazine, deutetrabenazine acts by modulating dopamine transport into presynaptic vesicles, reducing chorea symptoms. Deutetrabenazine exhibits a longer half-life and improved pharmacokinetic properties compared to (+)-Tetrabenazine, allowing for less frequent dosing. [, ]

Valbenazine

Compound Description: Valbenazine is a VMAT2 inhibitor and a derivative of Tetrabenazine. It is FDA-approved for treating tardive dyskinesia (TD). []

Relevance: Valbenazine shares a similar mechanism of action with (+)-Tetrabenazine, inhibiting VMAT2 to reduce dopamine release. It offers advantages over (+)-Tetrabenazine and other VMAT2 inhibitors, including once-daily dosing and no requirement for CYP2D6 monitoring. []

Reserpine

Compound Description: Reserpine is an older medication that depletes catecholamines like dopamine. It is sometimes used to manage hyperkinetic movement disorders, including tardive dyskinesia and chorea, although it is not FDA-approved for these indications. [, , ]

Nomifensine

Compound Description: Nomifensine is a medication that acts as a dopamine and norepinephrine reuptake inhibitor. It has been investigated for its potential antidepressant effects. []

Relevance: While structurally distinct from (+)-Tetrabenazine, nomifensine plays a role in research exploring the enantioselectivity of compounds affecting monoamine neurotransmission. Both nomifensine and certain hexahydro-1H-indeno[1,2-b]pyridines, which are structurally similar to Tetrabenazine, display significant enantioselective activity in inhibiting tetrabenazine-induced ptosis and potentiating yohimbine toxicity. [] This research highlights the importance of stereochemistry in the development of drugs targeting monoamine systems.

Properties

CAS Number

1026016-83-0

Product Name

(+)-Tetrabenazine

IUPAC Name

(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1

InChI Key

MKJIEFSOBYUXJB-GDBMZVCRSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.